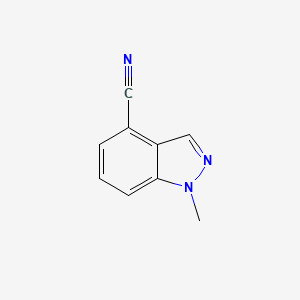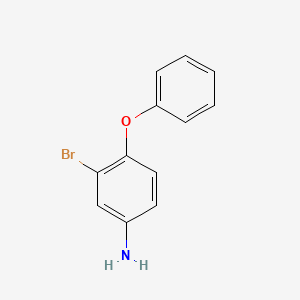![molecular formula C12H18ClNO B3086452 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride CAS No. 1159698-09-5](/img/structure/B3086452.png)
3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride
Übersicht
Beschreibung
Amines, such as the one you’re asking about, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines often involves reactions of ammonia or 1º-amines which form imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible, similar to acetal formation .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can accept a proton . This makes amines act as weak organic bases .Chemical Reactions Analysis
Amines can react with acids to form salts soluble in water . This property is often used to increase the water solubility of certain drugs .Physical And Chemical Properties Analysis
Physical properties of amines include density, color, hardness, melting and boiling points, and electrical conductivity . The main chemical property of amines is their ability to act as weak organic bases .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Studies have demonstrated the utility of compounds structurally related to 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride in synthetic chemistry. For example, the synthesis of 1-Phenyl-1-amino-2, 3-propanediol through the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol showcases the importance of such compounds in creating derivatives for further chemical research (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956). Additionally, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase underlines the role of these compounds in producing chiral intermediates for pharmaceuticals, further highlighting their significance in synthetic applications (Y. Choi et al., 2010).
Pharmaceutical Research
Compounds related to 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride have been explored for their potential in pharmaceutical applications. For instance, substituted 3-amino-1,1-diaryl-2-propanols have been evaluated as potential antidepressant agents, indicating the therapeutic potential of structurally similar compounds (J. A. Clark et al., 1979). The design, synthesis, and evaluation of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides as novel uterine relaxants further exemplify the pharmaceutical research applications of these compounds (C. Viswanathan, Kodgule, M., & A. S. Chaudhari, 2005).
Materials Science
In materials science, the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines, including derivatives similar to 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride, demonstrates the use of these compounds in creating materials with enhanced properties, such as increased thermal stability and biological activity for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,13-14H,5,9-11H2;1H/b8-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFPNCJSWOZJV-ZFXMFRGYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



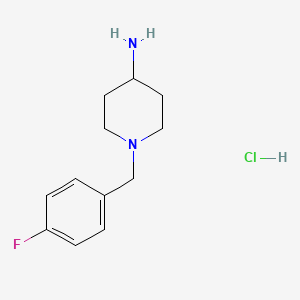
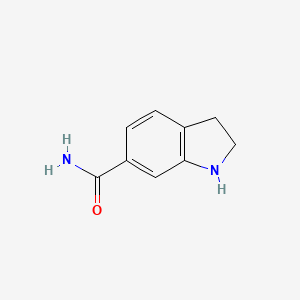
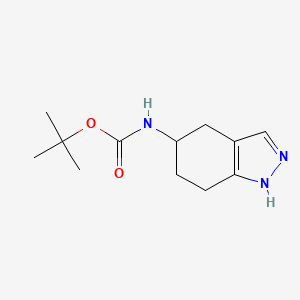
amine hydrochloride](/img/structure/B3086387.png)
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)

amine hydrochloride](/img/structure/B3086404.png)
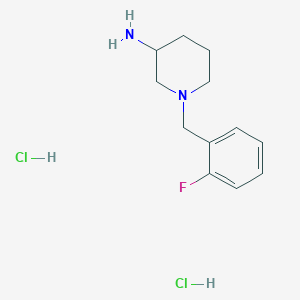
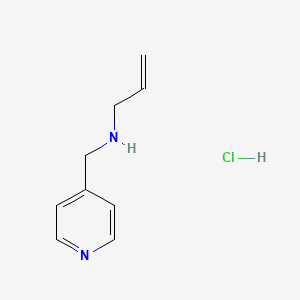
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)

